molecular formula C13H7Cl2NO B11506131 5,6-Dichloro-3-phenyl-2,1-benzoxazole

5,6-Dichloro-3-phenyl-2,1-benzoxazole

Cat. No.: B11506131
M. Wt: 264.10 g/mol
InChI Key: UFTZAJXRFRWTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance and Versatility of the Benzoxazole (B165842) Ring System in Chemical Sciences

The benzoxazole ring system, an aromatic organic structure composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone of modern medicinal and materials chemistry. researchgate.netcore.ac.uk Its aromaticity confers relative stability, while the heterocyclic nature of the ring provides reactive sites that allow for extensive functionalization. jocpr.com This structural versatility has made the benzoxazole scaffold a privileged motif in drug discovery, leading to a wide spectrum of pharmacological activities.

Benzoxazole derivatives are known to exhibit potent biological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. jocpr.comresearchgate.net Beyond pharmaceuticals, these compounds are integral to materials science. For instance, certain derivatives are intensely fluorescent and are employed as optical brighteners in textiles and laundry detergents. researchgate.net Their unique photophysical properties also make them candidates for development as fluorescent probes and sensors. jocpr.com The broad utility of the benzoxazole core, from life-saving drugs to industrial materials, underscores its significance in the chemical sciences. core.ac.uk

Contextualizing 5,6-Dichloro-3-phenyl-2,1-benzoxazole within the Broader Field of Benzoxazole Chemistry

While the 1,3-benzoxazole isomer is more commonly studied, this compound belongs to the 2,1-benzoxazole family, also known as anthranils. Although specific research on this exact molecule is limited in publicly available literature, its structure allows for contextualization based on well-established principles of medicinal chemistry and the known properties of its constituent parts.

The key structural features of this compound are:

The 2,1-Benzoxazole Core: This isomeric scaffold is a subject of research for its own unique biological activities. Derivatives of 2,1-benzisoxazole, a closely related isomer, have been investigated as inhibitors of monoamine oxidase (MAO), suggesting potential applications in neuropharmacology. nih.gov

The Phenyl Group at Position 3: The presence of an aryl (phenyl) substituent is a common strategy in drug design to modulate the compound's biological activity. In many heterocyclic scaffolds, a phenyl group can influence factors such as receptor binding, metabolic stability, and pharmacokinetic properties. Research on 2-phenylbenzoxazole (B188899) derivatives has shown this substitution pattern is crucial for certain biological activities, including antimicrobial and anticancer effects. ontosight.aimdpi.com

Dichloro Substitution at Positions 5 and 6: Halogenation is a critical tool in medicinal chemistry for enhancing the efficacy of bioactive molecules. The introduction of chlorine atoms onto the benzene ring can significantly alter a compound's lipophilicity, electronic character, and binding interactions with biological targets. Studies on other chlorinated benzoxazoles have demonstrated that halogen substituents can lead to enhanced antiproliferative and antimicrobial activities. ontosight.aimdpi.com For example, research on 5-chlorobenzoxazole (B107618) derivatives has shown potent anticancer activity. mdpi.com The specific 5,6-dichloro pattern on the subject compound would be expected to further modulate these properties.

Based on this structural analysis, this compound is positioned at the intersection of several important research areas. It combines the unique isomeric core of a 2,1-benzoxazole with the proven strategy of halogenation and aryl substitution, making it a compound of potential interest for further investigation in medicinal chemistry.

Overview of Established Research Trajectories and Emerging Avenues for Benzoxazole Derivatives

Research into benzoxazole derivatives has followed several well-established trajectories, primarily driven by their diverse pharmacological potential. A major focus has been the development of novel antimicrobial and anticancer agents. nih.govnih.gov Scientists have synthesized extensive libraries of these compounds, exploring how different substituents on the benzoxazole core affect their potency and selectivity against various bacterial, fungal, and cancer cell lines. researchgate.netnih.gov

Another significant area of research is in neuropharmacology and anti-inflammatory applications. Certain benzoxazole derivatives have been explored for their activity as analgesics and inhibitors of enzymes implicated in inflammatory pathways. jocpr.com

Emerging avenues for benzoxazole chemistry are expanding into materials science and agrochemicals. The development of benzoxazole-based liquid crystals with high birefringence and large dielectric anisotropy points to their potential in advanced optical devices. researchgate.net In agriculture, the benzoxazole scaffold is being investigated for the creation of new herbicides and fungicides, addressing the need for novel crop protection agents.

The continuous exploration of new synthetic methods, including green chemistry approaches, facilitates the creation of novel and diverse benzoxazole derivatives. nih.govorganic-chemistry.org This ongoing innovation ensures that the benzoxazole scaffold will remain a fertile ground for discovery in both established and emerging fields of research.

Data Tables

Table 1: Reported Biological Activities of Various Benzoxazole Scaffolds

Biological ActivitySpecific Benzoxazole Derivative ClassReference
Anticancer5-chlorobenzoxazole derivatives mdpi.com
Anticancer2-phenylbenzoxazole derivatives ontosight.ai
Antimicrobial5,7-dichloro-1,3-benzoxazole derivatives researchgate.net
AntifungalGeneral 2-substituted benzoxazoles jocpr.com
Anti-inflammatory2-Oxo-3H-benzoxazole derivatives jocpr.com
MAO Inhibition2,1-benzisoxazole derivatives nih.gov

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H7Cl2NO

Molecular Weight

264.10 g/mol

IUPAC Name

5,6-dichloro-3-phenyl-2,1-benzoxazole

InChI

InChI=1S/C13H7Cl2NO/c14-10-6-9-12(7-11(10)15)16-17-13(9)8-4-2-1-3-5-8/h1-7H

InChI Key

UFTZAJXRFRWTTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C(=CC3=NO2)Cl)Cl

Origin of Product

United States

Elucidation of Reaction Mechanisms in Benzoxazole Formation

Detailed Mechanistic Pathways for Key Benzoxazole-Forming Reactions

The synthesis of 3-aryl-2,1-benzisoxazoles from nitroarenes and benzylic C-H acids, such as phenylacetonitriles, benzyl sulfones, or dialkyl benzylphosphonates, is a well-established method. The reaction mechanism is believed to proceed through the initial formation of a σH-adduct where the carbanion of the benzylic compound adds to the nitroarene at the position ortho to the nitro group nih.gov. This step is often reversible nih.gov.

Following the formation of the σH-adduct, the reaction pathway can diverge depending on the reaction conditions. In protic media, the transformation of the σH-adduct to a nitroso intermediate is a crucial step. This transformation is thought to involve protonation of an oxygen atom of the adduct, followed by the elimination of a hydroxide ion nih.gov. The resulting nitroso intermediate then undergoes intramolecular addition-elimination to form the 2,1-benzisoxazole ring, with the departure of a leaving group from the benzylic carbon (e.g., cyanide) nih.gov.

An alternative pathway has been proposed in aprotic media, particularly when silylating agents are used. In this case, the σH-adduct may undergo bis-silylation to form a "bis-silylated dihydroxylamine" intermediate. This intermediate can then cyclize to form the 2,1-benzisoxazole ring through the elimination of silylated byproducts nih.gov.

Another significant route to 3-phenyl-2,1-benzisoxazoles involves the base-induced cyclization of diethyl α-(o-nitroaryl)benzylphosphonates chem-soc.si. The proposed mechanism for this transformation involves the formation of a nitrobenzylic anion, which then undergoes an intramolecular cyclization. A hypothetical intermediate in this process is a benzo[b]azete oxide, which subsequently rearranges to the final 2,1-benzisoxazole product chem-soc.si.

For the specific case of 5,6-dichloro-3-phenyl-2,1-benzoxazole, the starting nitroarene would likely be 1,2-dichloro-4-nitrobenzene. The electron-withdrawing nature of the two chlorine atoms would be expected to facilitate the initial nucleophilic attack by the benzylic carbanion, thus promoting the formation of the σH-adduct.

A summary of key reaction pathways is presented in the table below:

Starting MaterialsKey IntermediatesProposed Mechanism
Nitroarenes and Phenylacetonitriles (in protic media)σH-adduct, Nitroso intermediateNucleophilic addition to form σH-adduct, followed by protonation, elimination of water to form a nitroso intermediate, and subsequent cyclization. nih.gov
Nitroarenes and Phenylacetonitriles (in aprotic media)σH-adduct, Bis-silylated dihydroxylamineFormation of σH-adduct, followed by bis-silylation and cyclization with elimination of silylated byproducts. nih.gov
Diethyl α-(o-nitroaryl)benzylphosphonates and BaseNitrobenzylic anion, Benzo[b]azete oxide (hypothetical)Base-induced formation of a nitrobenzylic anion, intramolecular cyclization possibly via a benzo[b]azete oxide intermediate, and rearrangement. chem-soc.si

Investigation of Catalytic Roles and Specific Reagent Interactions in Reaction Progression

The synthesis of 2,1-benzisoxazoles can be significantly influenced by the choice of reagents and catalysts. In the reaction of nitroarenes with benzylic C-H acids, strong bases such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are crucial for the generation of the necessary carbanion from the benzylic precursor nih.gov.

In aprotic media, the combination of a strong base and a silylating agent, such as chlorotrimethylsilane, has been shown to promote the transformation of the initially formed σH-adduct into the final 2,1-benzisoxazole product nih.gov. The silylating agent is believed to facilitate the elimination steps by trapping the oxygen atoms of the nitro group in the adduct nih.gov.

Lewis acids have also been explored as catalysts in the formation of 2,1-benzisoxazoles. For instance, BF3·Et2O has been used to catalyze the annulation of nitrosobenzenes and glyoxylate esters to form 2,1-benzisoxazoles acs.org. While this reaction starts from a nitrosobenzene rather than a nitrobenzene, it highlights the potential role of Lewis acids in activating substrates for cyclization. In the context of forming this compound from a nitro precursor, the interaction of a Lewis acid with the nitro group could potentially facilitate the cyclization process.

The table below summarizes the roles of various reagents and catalysts in the formation of 2,1-benzisoxazoles.

Reagent/CatalystRole in Reaction Progression
Strong Bases (e.g., t-BuOK, DBU)Deprotonation of the benzylic C-H acid to generate the nucleophilic carbanion required for addition to the nitroarene. nih.gov
Silylating Agents (e.g., Chlorotrimethylsilane)Trapping of the oxygen atoms of the nitro group in the σH-adduct, facilitating the elimination and cyclization steps in aprotic media. nih.gov
Lewis Acids (e.g., BF3·Et2O)Activation of the nitroso group in the reaction with glyoxylate esters, promoting the annulation to form the 2,1-benzisoxazole ring. acs.org

Identification, Characterization, and Trapping of Reaction Intermediates

The direct observation and characterization of intermediates in the formation of 2,1-benzisoxazoles are challenging due to their transient nature. However, mechanistic studies provide strong evidence for the existence of certain key intermediates.

The formation of σH-adducts in the reaction of nitroarenes with carbanions is a well-documented phenomenon in nucleophilic aromatic substitution chemistry nih.gov. While these adducts are typically not isolated in the context of 2,1-benzisoxazole synthesis, their formation at low temperatures has been observed and characterized in related systems nih.gov.

In the synthesis of 3-phenyl-2,1-benzisoxazoles from diethyl α-(o-nitroaryl)benzylphosphonates, the formation of a dark-colored mixture upon addition of a base is indicative of the formation of the nitrobenzylic anion chem-soc.si. This intermediate, while not isolated, is a crucial species in the proposed reaction pathway.

The hypothetical benzo[b]azete oxide intermediate in this reaction remains elusive and has not been directly observed or trapped chem-soc.si. Its existence is postulated based on mechanistic reasoning and analogy to other heterocyclic transformations.

Trapping experiments can provide indirect evidence for the presence of certain intermediates. For example, in the presence of an oxidizing agent like air, the nitrobenzylic anion formed from diethyl α-(5-methoxy-2-nitrophenyl)benzylphosphonate can be oxidized to the corresponding o-nitrobenzophenone in nearly quantitative yield, thus "trapping" the anionic intermediate chem-soc.si.

The use of in operando spectroscopic techniques, such as flow NMR and FTIR spectroscopy, has been highlighted as a powerful tool for the real-time observation of reaction intermediates in benzoxazole (B165842) synthesis, which could be applied to the study of 2,1-benzisoxazole formation to provide more direct evidence for the proposed intermediates magritek.comnih.gov.

IntermediateMethod of Identification/Characterization/Trapping
σH-adductIndirect evidence from kinetic studies and analogy to related reactions. Low-temperature formation observed in similar nucleophilic aromatic substitution reactions. nih.gov
Nitrobenzylic anionObservation of a characteristic dark color upon addition of base. Can be trapped by oxidation with air to yield the corresponding o-nitrobenzophenone. chem-soc.si
Benzo[b]azete oxideHypothetical intermediate postulated based on mechanistic considerations; no direct observation or trapping has been reported. chem-soc.si

Kinetic Studies and Determination of Rate-Determining Steps using In Operando Techniques

In the reaction of nitroarenes with arylacetonitriles, the formation of the 2,1-benzisoxazole ring has been suggested as the rate-limiting step based on experimental data and quantum chemical modeling pleiades.online. The presence of electron-withdrawing groups, such as the two chlorine atoms in the 5 and 6 positions of the target molecule, would be expected to increase the rate of the initial nucleophilic attack to form the σH-adduct. However, their effect on the subsequent cyclization and elimination steps is less straightforward and would depend on the specific mechanism in operation.

The use of in operando spectroscopic techniques, such as flow NMR and FTIR, offers a powerful approach to obtain real-time kinetic data for complex organic reactions magritek.comnih.gov. By continuously monitoring the concentrations of reactants, intermediates, and products, it is possible to determine reaction rates and identify the rate-determining step. For example, in the synthesis of benzoxazoles, these techniques have been successfully employed to elucidate the reaction mechanism and obtain accurate kinetic data magritek.comnih.gov.

The table below outlines the potential application of in operando techniques for kinetic studies of 2,1-benzisoxazole formation.

In Operando TechniquePotential Application in Kinetic Studies of 2,1-Benzisoxazole Formation
Flow NMR SpectroscopyQuantitative analysis of reactants, intermediates, and products over time to determine reaction rates and orders. magritek.comnih.gov
Flow FTIR SpectroscopyDetection of low-concentration intermediates and monitoring of functional group transformations to elucidate the reaction pathway and identify the rate-determining step. magritek.comnih.gov

Advanced Spectroscopic and Structural Characterization Techniques for Benzoxazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 5,6-dichloro-3-phenyl-2,1-benzoxazole. Through ¹H-NMR, ¹³C-NMR, and various 2D-NMR techniques, the precise connectivity and chemical environment of each atom in the molecule can be established.

¹H-NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons. The two protons on the dichlorinated benzene (B151609) ring of the benzoxazole (B165842) core would likely appear as singlets due to the lack of adjacent protons for coupling. The five protons of the phenyl group at the 3-position would exhibit more complex splitting patterns, typically appearing as multiplets in the aromatic region (approximately 7.0–8.5 ppm).

¹³C-NMR Spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for the target compound would show 13 distinct resonances corresponding to its 13 carbon atoms (unless symmetry results in overlapping signals). The carbons bonded to electronegative atoms (oxygen, nitrogen, and chlorine) and the quaternary carbons of the fused ring system would appear at characteristic chemical shifts. For instance, carbons directly attached to chlorine atoms are expected to have their signals shifted downfield.

2D-NMR Spectroscopy , including techniques like COSY, HSQC, and HMBC, is crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which is particularly useful for assigning the protons within the phenyl ring by showing which protons are adjacent to each other. science.govsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of the carbon signal for each protonated carbon. science.govsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. science.govsdsu.edu This is vital for connecting the phenyl ring to the benzoxazole core and for assigning the quaternary (non-protonated) carbons.

Based on data from related structures like 5-chloro-2-phenylbenzoxazole and 6-chloro-2-phenylbenzoxazole, the expected chemical shifts can be estimated. rsc.orgrsc.org

TechniqueExpected Observations for this compound
¹H-NMRTwo singlets for H-4 and H-7 on the benzoxazole ring. Multiplets for the five protons on the 3-phenyl group. Chemical shifts for aromatic protons typically range from 7.0-8.5 ppm.
¹³C-NMRApproximately 13 distinct signals for the carbon skeleton. Signals for C-5 and C-6 would be influenced by the chlorine atoms. Quaternary carbons (e.g., C-3, C-3a, C-7a) would be identified by their lack of signal in a DEPT-135 experiment.
COSYCross-peaks would confirm the connectivity of protons within the phenyl ring substituent.
HSQCCorrelations would link each aromatic proton signal to its directly attached carbon signal.
HMBCLong-range correlations would establish the connection between the phenyl ring and C-3 of the benzoxazole core, and assign the positions of the chlorine atoms by correlating H-4 and H-7 to nearby carbons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.eglibretexts.org For this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretch: Sharp bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). orgchemboulder.com

Aromatic C=C Stretch: A series of medium to sharp bands are expected in the 1400–1600 cm⁻¹ region, which are characteristic of the phenyl and benzene rings. orgchemboulder.com

C=N Stretch: The carbon-nitrogen double bond within the oxazole (B20620) ring typically gives rise to a stretching vibration in the 1580–1650 cm⁻¹ region.

C-O Stretch: The ether-like C-O single bond stretch within the oxazole ring is expected to produce a strong band in the 1000–1250 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine bonds will produce strong stretching vibrations in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can provide clues about the substitution pattern on the aromatic ring.

Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic rings. orgchemboulder.com

Analysis of related benzoxazole compounds supports these expected frequency ranges. researchgate.net

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3100Medium to Weak
Aromatic C=C and C=N Stretch1400 - 1650Medium to Strong, Multiple Bands
C-O Stretch (in-ring)1000 - 1250Strong
C-H Out-of-Plane Bending675 - 900Strong
C-Cl Stretch600 - 800Strong

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₃H₇Cl₂NO), HRMS would confirm the molecular formula by measuring its mass to a high degree of precision (typically within 5 ppm).

The theoretical exact mass of the molecular ion [M]⁺ is calculated to be 262.9904 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic cluster of peaks ([M]⁺, [M+2]⁺, [M+4]⁺) would be observed. The relative intensities of these peaks (approximately in a 9:6:1 ratio) are a definitive indicator of a dichlorinated compound. researchgate.netyoutube.com

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways. Upon collision-induced dissociation, the molecular ion would break apart in a predictable manner, providing further structural confirmation. Common fragmentation patterns for related aromatic heterocyclic compounds include:

Loss of a chlorine atom.

Loss of CO or HCN molecules.

Fragmentation of the phenyl ring.

The fragmentation pattern helps to piece together the structure of the molecule and distinguish it from its isomers. nih.gov

ParameterExpected Value / Observation
Molecular FormulaC₁₃H₇Cl₂NO
Theoretical Exact Mass ([M]⁺)262.9904
Isotopic PatternCharacteristic [M]⁺, [M+2]⁺, [M+4]⁺ cluster with ~9:6:1 intensity ratio due to two chlorine atoms.
Key Fragmentation PathwaysLoss of Cl, CO, HCN; cleavage of the phenyl group.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Conformational Analysis

For this compound, a successful crystal structure analysis would confirm the planarity of the benzoxazole ring system and determine the dihedral angle between this plane and the plane of the 3-phenyl substituent. It would also provide the exact bond lengths for all atoms, including the C-Cl, C-O, C-N, and C-C bonds.

While a crystal structure for the specific target compound is not available, data from the closely related compound 5-Chloro-2-phenyl-1,3-benzothiazole (C₁₃H₈ClNS) provides a useful reference. nih.gov For this analog, the crystal system is monoclinic with a P2₁/c space group. The dihedral angle between the benzothiazole (B30560) ring and the phenyl ring is a mere 7.11(8)°, indicating a nearly coplanar arrangement. nih.gov Similar structural parameters, including the crystal system, space group, and key bond lengths/angles, would be determined for this compound.

Structural ParameterInformation ProvidedExpected Finding
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.e.g., Monoclinic, P2₁/c (based on analogs). nih.gov
Bond LengthsPrecise distances between bonded atoms (in Å).Confirmation of C-Cl, C=N, C-O, and aromatic C-C bond lengths.
Bond AnglesAngles between adjacent bonds (in degrees).Defines the geometry of the fused ring system and substituents.
Dihedral AnglesDescribes the rotation around bonds.Determines the orientation of the phenyl ring relative to the benzoxazole plane.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment, Separation, and Quantification

Chromatographic techniques are essential for verifying the purity of a synthesized compound, separating it from impurities or isomers, and for quantification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The method can be validated for linearity, accuracy, and precision for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. researchgate.netnih.gov It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The mass spectrometer then detects and fragments the eluted compound, providing a mass spectrum that serves as a chemical fingerprint, confirming the identity of the peak. This method is highly effective for separating isomers and identifying trace impurities. researchgate.netnih.gov

TechniqueApplicationTypical Conditions
HPLCPurity assessment and quantification.Reversed-phase C18 column; Mobile phase of acetonitrile/water gradient; UV detection.
GC-MSPurity assessment, separation of isomers, and identification of volatile impurities.Capillary column (e.g., DB-5ms); Temperature-programmed oven; Electron Impact (EI) ionization for MS. researchgate.net

Computational and Theoretical Investigations of Benzoxazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. mdpi.comscienceopen.com For benzoxazole (B165842) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31+G(d,p) or 6-311++G(d,p), are employed to determine optimized molecular geometries, electronic structures, and vibrational frequencies. researchgate.netnih.govscispace.com These calculations provide a foundational understanding of the molecule's stability, charge distribution, and intrinsic reactivity. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.govirjweb.com A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. irjweb.com

In studies of related substituted benzoxazoles and benzimidazoles, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. nih.gov For chloro-substituted aromatic systems, the chlorine atoms can influence the electronic landscape and thus the energies of these orbitals. researchgate.net The HOMO-LUMO gap is instrumental in explaining the charge transfer interactions that occur within the molecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Heterocyclic Compounds This table presents DFT-calculated values for compounds structurally related to 5,6-Dichloro-3-phenyl-2,1-benzoxazole to illustrate typical energy ranges.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide scispace.com-6.857-1.7965.061
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide scispace.com-6.830-1.8784.952
Chiral Benzimidazole Derivative (3a) nih.gov-6.700-1.0905.610
3-phenylbenzo[d]thiazole-2(3H)-imine derivative (with -Cl substituent) researchgate.net-6.661-2.1934.468

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. bhu.ac.inmdpi.com The MEP map displays regions of different electrostatic potential on the electron density surface, color-coded for interpretation. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic centers, such as lone pairs on heteroatoms like oxygen and nitrogen.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around acidic hydrogen atoms.

Green Regions: Denote areas of neutral or near-zero potential.

For benzoxazole systems, MEP analysis helps identify the most reactive parts of the molecule. The nitrogen and oxygen atoms of the benzoxazole ring are typically characterized by negative potential, making them likely sites for interactions with electrophiles. In contrast, hydrogen atoms, particularly any N-H or O-H protons if present, would show positive potential. scispace.com This analysis provides a visual guide to the molecule's reactive behavior and intermolecular interaction patterns. mdpi.com

Based on the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior within the framework of conceptual DFT. irjweb.comresearchgate.net These descriptors provide a quantitative measure of stability and reactivity. mdpi.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). It describes the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ²/2η.

These quantum chemical descriptors are crucial for predicting the global reactivity of a molecule. researchgate.net A high chemical hardness value, for instance, corresponds to high stability and low reactivity. irjweb.com

Table 2: Calculated Global Reactivity Descriptors for an Analogous Dichloro-Substituted Compound Calculations based on the HOMO/LUMO energies for 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (EHOMO = -6.830 eV, ELUMO = -1.878 eV) scispace.com.

DescriptorFormulaCalculated Value (eV)
Electronegativity (χ)-(EHOMO + ELUMO)/24.354
Chemical Potential (μ)-4.354
Chemical Hardness (η)(ELUMO - EHOMO)/22.476
Chemical Softness (S)1/2η0.202
Electrophilicity Index (ω)μ²/2η3.827

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and the stability of ligand-protein complexes.

For a molecule like this compound, MD simulations could be used to explore its conformational landscape, revealing the flexibility of the phenyl ring relative to the benzoxazole core. When studying its interaction with a biological target, MD simulations can assess the stability of the binding pose predicted by molecular docking. mdpi.com The simulation can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how they persist or change over the simulation period, providing a more realistic model of the binding event. researchgate.net

Molecular Docking Studies for Investigating Ligand-Target Recognition and Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. The results are often evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. nih.gov

Studies on various dichloro-substituted benzoxazole derivatives have utilized molecular docking to investigate their potential as inhibitors of specific biological targets. nih.gov For example, similar compounds have been docked into the active sites of proteins like β-Tubulin, a target for anthelmintic drugs, and various bacterial or fungal enzymes. nih.govresearchgate.net The docking poses reveal specific interactions, such as π–π stacking between the aromatic rings of the ligand and residues like tyrosine or phenylalanine, as well as hydrogen bonds and van der Waals interactions with other residues in the binding pocket. mdpi.com

The primary outputs of a molecular docking study are the predicted binding pose and the corresponding binding affinity or score. A lower binding energy value typically indicates a more stable ligand-receptor complex and a higher predicted affinity. nih.gov For example, in a study of dichloro-substituted benzoxazole-triazolo-thione derivatives, compounds with good biological activity also showed minimum binding energy in docking studies against β-Tubulin, suggesting a strong affinity for the active site. nih.gov

These computational predictions help rationalize the structure-activity relationships observed in experimental assays and guide the optimization of lead compounds to enhance their binding affinity and selectivity for the target protein. nih.gov

Table 3: Representative Molecular Docking Results for Analogous Dichloro-Substituted Benzoxazole Derivatives This table shows examples of predicted binding affinities and key interactions for structurally related compounds against specific protein targets.

Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)
Dichloro substituted benzoxazole-triazolo-thione derivatives nih.govβ-Tubulin-7.2 to -8.5Not specified
Fused Benzoxazole-Triazole Derivatives researchgate.netReceptor (PDB ID: 3FLY)-6.8 to -8.1Not specified
6,8-dichloro-3-phenyl[...] irjweb.comnih.govbenzoxazole Derivatives researchgate.netS. aureus receptor SEC2 (PDB: 1STE)Not specifiedNot specified
2-phenyl-benzoxazole acetamide (B32628) derivatives nih.govP2Y14 ReceptorNot specifiedMM/GBSA free energy calculations performed to identify key residues

Identification of Putative Molecular Binding Sites and Active Site Residues

Molecular docking simulations are a primary computational technique used to predict the preferred binding orientation of a ligand to a target macromolecule. This method helps in identifying the putative molecular binding sites and the specific amino acid residues that constitute the active site.

For benzoxazole derivatives, these studies have identified interactions with various biological targets. For instance, in studies on related dichloro-substituted benzoxazole derivatives, such as 5,7-dichloro-1,3-benzoxazole-2-thiol, the binding site of the target enzyme, glucosamine-6-phosphate (GlcN-6-P) synthase, was explored. researchgate.net The binding pocket for this class of compounds was found to involve a specific set of amino acid residues. Similarly, investigations into other benzoxazole structures targeting the colchicine (B1669291) binding site in tubulin have also been performed. researchgate.net

While the specific residues for this compound would depend on its biological target, analysis of analogous compounds provides a model for the types of residues typically involved. For example, the binding pocket of GlcN-6-P synthase has been shown to interact with benzoxazole analogues via residues including Thr302, Ser303, Ser347, Gln348, Ser349, Thr352, Val399, and Ala602. researchgate.net Another example involves the binding pocket of tubulin, which comprises residues such as Val181, Leu248, Ala250, Leu255, Met259, Ala316, and Lys352. researchgate.net Such findings are crucial for the structure-based design of more potent and selective inhibitors.

Analysis of Ligand-Biomacromolecule Interaction Profiles (e.g., Hydrogen Bonding, Pi-Stacking, Hydrophobic Interactions)

The stability and specificity of a ligand-biomacromolecule complex are governed by a combination of noncovalent interactions. Computational studies are essential for dissecting these interaction profiles, which typically include hydrogen bonding, π-stacking, and hydrophobic contacts. nih.govrsc.org

Hydrogen Bonding: The benzoxazole nucleus contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors. The stability of complexes involving benzoxazole derivatives often relies on hydrogen bonds formed with amino acid residues like serine, threonine, or glutamine within the active site. researchgate.net

Pi-Stacking (π-π Interactions): The fused aromatic ring system of the benzoxazole core and the appended phenyl group are capable of engaging in π-stacking interactions. nih.govrsc.org These interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in a protein's binding pocket contribute significantly to the binding affinity. nih.gov

Hydrophobic Interactions: The chlorine substituents and the phenyl ring on the benzoxazole scaffold enhance its lipophilicity, promoting favorable hydrophobic interactions with nonpolar residues like leucine, valine, and alanine (B10760859) in the target's active site. researchgate.net

The following table details the interaction profiles observed for a related benzoxazole derivative with the GlcN-6-P synthase enzyme, illustrating the types of bonds that can be formed. researchgate.net

Interaction TypeInteracting Ligand GroupActive Site Residues Involved
Hydrogen BondingBenzoxazole core / substituentsASP 306, ALA 305, ALA 278, GLU 327, ALA 309, PRO 331, ALA 330
Hydrophobic InteractionsPhenyl or other lipophilic moietiesPHE 311

This data is based on the interactions of a related compound, RG5-1, with the glucosamine-6-phosphate synthase enzyme. researchgate.net

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling for Predicting Molecular Behavior

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical and computational methods that aim to correlate the chemical structure of a compound with its reactivity or physical properties. These models are built by developing mathematical equations that relate numerical descriptors of the molecule's structure (e.g., electronic, steric, and hydrophobic parameters) to an observed activity or property.

While specific QSRR or QSPR models for this compound have not been detailed in the reviewed literature, this methodology is widely applied in medicinal chemistry to predict the behavior of novel compounds. For classes of heterocyclic compounds, these models can forecast various endpoints, including binding affinity, metabolic stability, and toxicity.

The development of a QSRR/QSPR model typically involves:

Data Set Compilation: Assembling a series of structurally related compounds with experimentally measured activity or property data.

Descriptor Calculation: Computing a large number of molecular descriptors for each compound in the series.

Model Generation: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For example, a three-dimensional qualitative structure-selectivity relationship (3D QSSR) approach has been successfully used to generate pharmacophore models for other classes of bioactive heterocyclic compounds, such as cyclooxygenase-2 (COX-2) inhibitors. researchgate.netnih.gov Such models help in understanding the key structural features required for biological activity and guide the design of new, more potent molecules. nih.gov A similar approach could be invaluable for predicting the molecular behavior and optimizing the properties of novel benzoxazole derivatives.

Applications and Advanced Materials Science Research of Benzoxazole Derivatives

Development of Materials with Specific Optical and Optoelectronic Properties

Benzoxazole (B165842) derivatives have become foundational in the development of advanced functional materials due to their favorable spectroscopic and electronic characteristics. mdpi.com Their rigid, planar structure and extended π-conjugation system are conducive to strong fluorescence and unique light-matter interactions, making them prime candidates for optical and optoelectronic applications. mdpi.comnih.gov

Research into Fluorescent Probes and Dyes for Advanced Imaging Applications

The inherent fluorescence of the benzoxazole core is a key feature exploited in the design of advanced imaging agents. mdpi.com Benzoxazoles are considered promising and potentially safer alternatives to commonly used fluorescent DNA probes due to their favorable photoluminescent properties. periodikos.com.brperiodikos.com.br Research has shown that benzoxazole derivatives can exhibit a significant increase in fluorescence intensity when bound to biological targets like DNA, with intercalation being a common mode of interaction. periodikos.com.br Furthermore, their fluorescence can be sensitive to the surrounding environment, a property leveraged in the creation of chemosensors. For instance, benzoxazole-based macrocycles have been designed as selective fluorescent chemosensors for detecting metal ions such as Zn²⁺ and Cd²⁺ in aqueous media. mdpi.com

Exploration in Light-Emitting Devices and Organic Electronics

The unique electronic and optical properties of benzoxazole derivatives make them valuable components in the field of organic electronics. nih.govresearchgate.net They serve as important building blocks for organic electronic materials and have been investigated for their utility as dopants in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The structural tunability of the benzoxazole scaffold allows for the creation of "push-pull" architectures, where electron-donating and electron-accepting groups are incorporated to enhance electronic and nonlinear optical (NLO) behavior. mdpi.com This modification can shift light absorption into the visible region and optimize the material's response to intense electric fields, which is relevant for applications like optical switching and signal modulation. mdpi.com

Integration of Benzoxazole Moieties into Polymeric Materials and Resins for Enhanced Performance

The benzoxazole nucleus is not only used in small-molecule applications but also integrated into larger macromolecular structures. Benzoxazoles are utilized in the polymer industry, where their incorporation can lead to materials with enhanced characteristics. benthamdirect.com The rigidity and thermal stability of the benzoxazole moiety can contribute to the development of high-performance polymers. These materials can benefit from the inherent optical properties of the benzoxazole unit, potentially leading to polymers with specialized fluorescent or light-filtering capabilities.

Investigation in Sensor Technologies and Detection Systems

The sensitivity of the fluorescence of benzoxazole derivatives to their local environment makes them excellent candidates for sensor technologies. mdpi.com They have been successfully employed as chemosensors for the detection of specific metal ions. mdpi.comresearchgate.net This function often relies on a process known as photo-induced electron transfer (PET), where the fluorescence of the benzoxazole fluorophore is "switched on" or "off" in the presence of a target analyte. For example, a macrocyclic sensor containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore can selectively detect Zn²⁺ and Cd²⁺ through a chelation-enhanced fluorescence (CHEF) effect upon metal ion coordination. mdpi.com

Role as Intermediates in the Synthesis of Agrochemicals and Specialty Chemicals

Beyond their use in materials science, benzoxazoles are valuable structural motifs and intermediates in the synthesis of a range of chemicals. benthamdirect.comajchem-a.comajchem-a.com They are considered important building blocks in agricultural research for the development of targeted agrochemicals, including herbicides and insecticides. researchgate.netresearchgate.net The benzoxazole scaffold is a versatile starting point for creating more complex molecules with specific biological or chemical functions. nih.gov Numerous synthetic methods have been developed for their preparation, often involving the condensation reaction of 2-aminophenols with various precursors like carboxylic acids or aldehydes, highlighting their accessibility and importance in synthetic chemistry. benthamdirect.comajchem-a.comajchem-a.com

Table 1: Summary of Applications for the Benzoxazole Derivative Class

Application Area Key Enabling Property Specific Examples of Use
Advanced Imaging Strong fluorescence, environmental sensitivity Fluorescent DNA probes, chemosensors for metal ions (Zn²⁺, Cd²⁺)
Organic Electronics Electronic stability, tunable π-conjugated system Organic Light-Emitting Diodes (OLEDs), nonlinear optical (NLO) materials
Polymer Science Rigidity, thermal stability, optical properties High-performance polymers with enhanced characteristics
Sensor Technology Environment-dependent fluorescence (CHEF/PET) Selective detection of metal ions and other analytes

| Agrochemicals | Versatile chemical scaffold, biological activity | Intermediates for insecticides and herbicides |

Table 2: Chemical Compounds Mentioned

Compound Name
5,6-Dichloro-3-phenyl-2,1-benzoxazole
Zinc (Zn²⁺)
Cadmium (Cd²⁺)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5,6-Dichloro-3-phenyl-2,1-benzoxazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of substituted precursors under reflux with catalysts. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol and glacial acetic acid (5 drops) for 4 hours yields benzoxazole analogs . Key parameters include solvent polarity, acid catalysis, and reaction time. Characterization via HPLC (>96% purity) and NMR can validate structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : X-ray crystallography (e.g., bond angles like C10–C9–C3 = 113.4°, Cl⋯H4 = 3.1169 Å) provides precise structural data, while NMR confirms substituent positions . UV-Vis and IR spectroscopy identify electronic transitions and functional groups. For purity, HPLC with retention time matching reference standards is critical .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with dose-response curves. For example, test against voltage-sensitive sodium channels (inspired by zonisamide analogs) . Include positive controls (e.g., known antipsychotics) and statistical validation (e.g., IC₅₀ calculations) to ensure reproducibility .

Advanced Research Questions

Q. What computational strategies can predict the bioactivity and binding mechanisms of this compound derivatives?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins like sodium channels. Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Validate predictions with experimental IC₅₀ values and SAR analysis .

Q. How can structural modifications resolve contradictions in reported bioactivity data across benzoxazole derivatives?

  • Methodological Answer : Systematically vary substituents (e.g., chloro vs. nitro groups) and assess effects via comparative crystallography (e.g., dihedral angles like 70.33° in vs. planar analogs). Use meta-analyses of published IC₅₀ values to identify trends, and employ multivariate regression to isolate influential structural parameters .

Q. What experimental designs address challenges in synthesizing enantiomerically pure benzoxazole derivatives?

  • Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For problematic intermediates, use kinetic resolution or asymmetric oxidation protocols .

Q. How can theoretical frameworks guide the design of benzoxazole-based therapeutics with reduced off-target effects?

  • Methodological Answer : Apply QSAR models to correlate substituent electronegativity/clogP with selectivity. Use cheminformatics tools (e.g., SwissADME) to predict pharmacokinetic properties. Validate hypotheses with in vivo toxicity studies (e.g., LD₅₀ in murine models) .

Methodological Resources

  • Synthesis Protocols : Refer to reflux-based cyclization in ethanol with acetic acid .
  • Crystallography Standards : Compare bond angles and packing interactions (e.g., van der Waals stabilization) with published datasets .
  • Bioactivity Validation : Align assay protocols with FDA guidelines for preclinical testing (e.g., triplicate runs, blinded analyses) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.